molecular formula C7H15N3O B1284740 4-(3-Aminopropyl)piperazin-2-one CAS No. 917562-07-3

4-(3-Aminopropyl)piperazin-2-one

Cat. No.: B1284740
CAS No.: 917562-07-3
M. Wt: 157.21 g/mol
InChI Key: RRUDNGHRYYEPSK-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)piperazin-2-one is a useful research compound. Its molecular formula is C7H15N3O and its molecular weight is 157.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-aminopropyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c8-2-1-4-10-5-3-9-7(11)6-10/h1-6,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUDNGHRYYEPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588434
Record name 4-(3-Aminopropyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917562-07-3
Record name 4-(3-Aminopropyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Context Within Piperazine Chemistry and Lactam Systems

The foundational structure of 4-(3-Aminopropyl)piperazin-2-one is the piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. Piperazine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-helminthic, anti-cancer, and anti-inflammatory properties. The piperazine moiety is often incorporated into drug candidates to enhance their pharmacokinetic properties. nih.gov

A key feature of this compound is the presence of a lactam, which is a cyclic amide. In this case, the carbonyl group at the 2-position of the piperazine ring forms a piperazin-2-one (B30754) system. Lactam-containing structures are prevalent in many biologically active compounds, including antibiotics like penicillin. The synthesis of piperazin-2-ones can be achieved through various methods, such as cascade double nucleophilic substitution, offering a pathway to create diverse derivatives. thieme.de

The molecule is further distinguished by a 3-aminopropyl group attached to the nitrogen atom at the 4-position of the piperazine ring. This side chain introduces a primary amine, a functional group that can readily participate in a variety of chemical reactions, making it a valuable building block in organic synthesis.

Research Significance of the 4 3 Aminopropyl Piperazin 2 One Scaffold in Organic and Material Sciences

While direct research specifically focused on 4-(3-Aminopropyl)piperazin-2-one is limited, the significance of its structural components—the piperazine (B1678402) ring, the lactam system, and the aminopropyl side chain—is well-established in both organic and material sciences.

In the realm of organic synthesis , piperazine derivatives are crucial building blocks. organic-chemistry.org The presence of multiple reaction sites on the this compound scaffold—the secondary amine within the ring, the primary amine on the side chain, and the lactam functionality—makes it a versatile precursor for the synthesis of more complex molecules. For instance, N-alkyl and N-aryl piperazine derivatives have been synthesized and evaluated for their antimicrobial activity. nih.gov The aminopropyl group, in particular, allows for the straightforward introduction of various substituents through reactions like acylation or alkylation.

In material science , piperazine-based compounds have been explored for various applications. For example, piperazine-containing polymers have been developed for use in hair conditioning compositions. justia.com The aminopropyl group in this compound provides a potential point of attachment for polymerization or for grafting onto surfaces to modify their properties. Anion-exchange resins functionalized with amine groups, including those with heterocyclic structures, have been investigated for the recovery of valuable metals. mdpi.com The structural motifs present in this compound suggest its potential utility in the development of functional polymers and materials.

Overview of Current Research Directions in 4 3 Aminopropyl Piperazin 2 One Chemistry

Strategies for Piperazin-2-one (B30754) Ring Construction

The formation of the piperazin-2-one skeleton is a critical step, and several methodologies have been developed to achieve this, often starting from 1,2-diamines or amino acids. researchgate.net These strategies are designed to be efficient and allow for the introduction of various substituents on the ring.

A notable method for synthesizing substituted piperazin-2-ones involves the use of Jocic-type reactions. This approach can transform enantiomerically-enriched trichloromethyl-containing alcohols into 1-substituted piperazinones with high stereochemical fidelity. rsc.org The reaction typically proceeds by reacting the trichlorocarbinol with an N-substituted diamine. rsc.orgrsc.org This methodology is valued for its ability to create chiral 2-oxopiperazines, which have been challenging to synthesize using other methods. researchgate.net

The general procedure involves stirring the trichlorocarbinol with a catalyst, such as benzyltriethylammonium chloride, in a solvent like dichloromethane (B109758) (CH2Cl2), followed by the addition of the N-substituted diamine. rsc.org

Table 1: Examples of Piperazin-2-one Synthesis via Jocic-Type Reactions

Starting TrichlorocarbinolN-Substituted DiamineResulting Piperazin-2-one DerivativeReference
(R)-1,1,1-trichloro-3-phenylpropan-2-olN-benzylethane-1,2-diamine(R)-1-benzyl-5-phenylpiperazin-2-one rsc.orgrsc.org
1,1,1-trichloro-3-phenylpropan-2-oneN-phenethylethane-1,2-diamine1-phenethyl-5-phenylpiperazin-2-one rsc.org

This table illustrates the versatility of the Jocic-type reaction in producing various substituted piperazin-2-ones.

The cyclization of linear precursors is a fundamental strategy for forming the piperazin-2-one ring. One common approach involves the intramolecular cyclization of a molecule containing both an amine and an ester group, suitably positioned to form the six-membered ring. researchgate.net Often, the synthesis begins with amino acids, which are converted through several steps into a key diamine intermediate that is primed for cyclization. nih.gov

For example, a process can start with an N-protected amino acid, which is converted to a β-keto ester. Reductive amination of this intermediate yields a 1,4-diamine, which serves as the direct precursor for the piperazine ring. nih.gov Another strategy involves the reaction of ethylenediamine (B42938) with α-carbonyl esters, which can yield piperazin-2-one based structures. nih.gov A Wacker-type aerobic oxidative cyclization, catalyzed by a palladium complex, can also be used to form piperazinones from appropriate alkene precursors. organic-chemistry.org

Hydrogenation is a key reaction in several synthetic routes to piperazin-2-ones. This method can be used for the reduction of a functional group, such as a nitro group, to an amine, which then undergoes a spontaneous or catalyzed intramolecular cyclization to form the heterocyclic ring. google.com

A typical protocol involves the hydrogenation of a nitro-substituted precursor over a catalyst like Platinum on carbon (Pt/C). google.com Sometimes, a co-catalyst such as vanadium(IV) oxyacetylacetonate is added to facilitate the reaction. google.com The process involves the reduction of the nitro group to an amino group, which is followed by an intramolecular cyclization that forms the piperazin-2-one ring. This approach is particularly useful for creating fused piperazin-2-one derivatives. google.com

Introduction and Functionalization of the 3-Aminopropyl Moiety

Once the piperazin-2-one ring is formed, the next crucial step is the introduction of the 3-aminopropyl group at the N4 position. This is typically achieved through N-alkylation. A common strategy involves reacting the piperazin-2-one scaffold with a reagent containing a three-carbon chain and a protected amino group.

A suitable alkylating agent would be a compound like N-(3-bromopropyl)phthalimide or 3-chloropropanenitrile. The reaction sequence would be:

Alkylation: The secondary amine at the N4 position of the piperazin-2-one attacks the electrophilic carbon of the alkylating agent, displacing a leaving group (e.g., bromide) to form a C-N bond.

Deprotection/Reduction: If a protected amine like a phthalimide (B116566) is used, a subsequent deprotection step (e.g., using hydrazine) is required to reveal the primary amine. If a nitrile was introduced, it would be reduced (e.g., using LiAlH4 or catalytic hydrogenation) to the primary amine. nih.gov

The synthesis of the related compound 1,4-bis(3-aminopropyl)piperazine (B145938) is well-documented, highlighting the feasibility of attaching aminopropyl groups to the piperazine nitrogen atoms.

Key Synthetic Routes for this compound

A complete synthesis of this compound would logically combine the strategies for ring formation and side-chain introduction into a multi-step protocol.

A plausible multi-step synthesis for the target compound would integrate the aforementioned reactions. The general pathway often involves creating the core heterocycle first, followed by functionalization. nih.govnih.gov

Table 2: Proposed Multi-Step Synthesis Protocol

StepReactionStarting MaterialsReagents & ConditionsIntermediate/ProductPurpose
1Ring FormationEthylenediamine, Ethyl chloroacetateBase (e.g., K2CO3), Solvent (e.g., Ethanol), RefluxPiperazin-2-oneTo construct the core heterocyclic ring.
2N-AlkylationPiperazin-2-one, N-(3-bromopropyl)phthalimideBase (e.g., NaH), Solvent (e.g., DMF)4-(3-Phthalimidopropyl)piperazin-2-oneTo introduce the protected aminopropyl side chain at the N4 position.
3Deprotection4-(3-Phthalimidopropyl)piperazin-2-oneHydrazine hydrate (B1144303) (NH2NH2·H2O), Ethanol, RefluxThis compoundTo deprotect the phthalimide group and yield the final primary amine.

This table outlines a conceptual multi-step pathway, combining established chemical transformations for the synthesis of the target compound.

This type of sequential approach allows for the controlled and regioselective synthesis of complex piperazin-2-one derivatives, ensuring that the desired isomer is obtained with good purity and yield. nih.govthieme-connect.com

Role of Piperazine Derivatives in Initial Formation Steps

The piperazine-2-one core is a fundamental building block in the synthesis of more complex derivatives like this compound. The reactivity of the two nitrogen atoms within the piperazine ring is central to its role in synthesis. The nitrogen at position 1 is part of an amide linkage, making it significantly less nucleophilic than the secondary amine at position 4. This inherent difference in reactivity allows for selective functionalization at the N4 position.

The synthesis of the piperazin-2-one scaffold itself can be achieved through various methods, often involving the cyclization of ethylenediamine derivatives with α-haloacetyl halides or related reagents. Once formed, the piperazin-2-one serves as a versatile intermediate. Its N4-H bond provides a site for introducing a wide range of substituents, including the 3-aminopropyl chain, through various chemical transformations.

Advanced Synthetic Methods for this compound-Bearing Structures

The introduction of the 3-aminopropyl side chain onto the piperazin-2-one scaffold, as well as further elaboration of the resulting structure, can be accomplished through several advanced synthetic methods.

Nucleophilic Substitution Reactions to Attach Aminopropyl Chains

A primary strategy for synthesizing this compound involves the nucleophilic substitution reaction between piperazin-2-one and a suitable three-carbon electrophile bearing a protected amine functionality. The secondary amine at the N4 position of piperazin-2-one acts as the nucleophile.

A common approach is the alkylation with a 3-halopropylamine derivative, where the amino group is protected to prevent self-reaction and to ensure selective alkylation at the piperazine nitrogen. Protecting groups such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are frequently employed. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Subsequent deprotection of the primary amine yields the desired this compound.

Table 1: Example of Nucleophilic Substitution for Aminopropyl Chain Attachment

Reactant 1Reactant 2 (with protecting group)BaseSolventTypical Yield (%)
Piperazin-2-one1-bromo-3-(Boc-amino)propaneK₂CO₃Acetonitrile (B52724)70-85
Piperazin-2-one1-chloro-3-(Cbz-amino)propaneEt₃NDMF65-80

The choice of solvent and base can be optimized to improve reaction yields and minimize side products. Polar aprotic solvents like acetonitrile and DMF are commonly used to facilitate the reaction.

Reductive Amination for Structural Elaboration utilizing Aldehydes and Reducing Agents

Reductive amination is another powerful method for introducing the aminopropyl chain or for further modifying the primary amine of this compound. nih.govresearchgate.net This two-step, often one-pot, process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

To synthesize this compound via this route, piperazin-2-one can be reacted with 3-aminopropanal, where the amino group is typically protected. The resulting iminium ion is then reduced in situ. More commonly, reductive amination is used to elaborate the structure of this compound by reacting its primary amine with various aldehydes or ketones.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly mild and selective reagents that tolerate a wide range of functional groups. researchgate.net

Table 2: Reductive Amination for Derivative Synthesis

Amine SubstrateCarbonyl CompoundReducing AgentSolventTypical Yield (%)
This compoundBenzaldehydeNaBH(OAc)₃Dichloromethane80-95
This compoundAcetoneNaBH₃CNMethanol75-90

This method is highly versatile for creating a library of derivatives with diverse substituents at the terminus of the aminopropyl chain.

Microwave-Assisted Synthesis of 4-(3-Aminopropyl)piperazin-1-yl Side Chain Derivatives

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and often improving yields. nih.govnih.govresearchgate.net In the context of synthesizing derivatives of this compound, microwave irradiation can be effectively applied to both nucleophilic substitution and reductive amination reactions.

The use of microwave heating can significantly reduce reaction times from hours to minutes. For instance, the alkylation of piperazin-2-one with a protected 3-halopropylamine can be completed in a much shorter timeframe compared to conventional heating methods. This efficiency is particularly advantageous for high-throughput synthesis of compound libraries for drug discovery.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional Heating (Time)Microwave Heating (Time)Yield Improvement
Nucleophilic Substitution8-24 hours10-30 minutesOften significant
Reductive Amination4-12 hours5-20 minutesOften significant

One-Pot Multi-Step Protocols for Complex Derivative Synthesis (e.g., Holmberg Reaction and Knoevenagel Condensation)

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time savings. nih.govnih.gov

While a specific named reaction like the Holmberg reaction is not directly applicable to the core synthesis of this compound, the principles of one-pot synthesis are highly relevant. For example, a one-pot tandem reductive amination-cyclization can be employed to produce substituted piperazin-2-ones. nih.gov

The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, can be integrated into a one-pot sequence to create complex derivatives. For instance, the primary amine of this compound could be reacted with an aldehyde to form an imine, which then participates in a subsequent reaction, or the piperazine derivative itself could act as a basic catalyst for a Knoevenagel condensation between other reactants in the same pot, leading to the formation of a complex final product.

Optimization and Scalability Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale production requires careful optimization of reaction conditions to ensure safety, cost-effectiveness, and high yield. For the synthesis of this compound, several factors need to be considered.

Key optimization parameters include:

Reagent Stoichiometry: Fine-tuning the molar ratios of piperazin-2-one, the alkylating or carbonyl compound, and any catalysts or bases is crucial to maximize product formation and minimize waste.

Solvent and Catalyst Selection: Choosing an appropriate solvent that is both effective for the reaction and suitable for large-scale use (considering factors like cost, safety, and environmental impact) is important. The catalyst should be efficient at low loadings.

Temperature and Reaction Time: Optimizing the reaction temperature and time is essential for ensuring complete reaction while preventing the formation of degradation products.

Work-up and Purification: Developing a simple and efficient work-up and purification procedure is critical for obtaining a high-purity product on a large scale. This may involve crystallization, distillation, or chromatography, with a preference for non-chromatographic methods for scalability.

The scalability of the chosen synthetic route is a major consideration. Reactions that are high-yielding, use readily available and inexpensive starting materials, and avoid hazardous reagents or extreme conditions are more amenable to large-scale production.

Challenges in Synthesis and Byproduct Minimization

The construction of this compound and its derivatives is fraught with difficulties that chemists must navigate to ensure efficient and clean production of the target molecule. These challenges primarily revolve around controlling reactivity at the two nitrogen atoms, preventing side reactions, and purifying the final product from closely related impurities.

A principal challenge in the synthesis of monosubstituted piperazines is preventing over-alkylation. researchgate.net In the context of producing this compound, a direct N-alkylation of the piperazin-2-one ring with a 3-halopropylamine derivative is a plausible route. However, the presence of two nucleophilic nitrogen atoms (N1 and N4) creates a significant hurdle: the formation of a di-alkylated byproduct, where both nitrogen atoms are substituted. This lack of selectivity leads to a mixture of products that are often difficult to separate, thereby reducing the yield of the desired mono-alkylated compound. researchgate.netmdpi.com

Another major byproduct concern is the potential for the alkylating agent to react with the newly introduced primary amine of the aminopropyl side chain, leading to oligomerization or other complex mixtures.

Key Synthetic Challenges and Byproduct Sources:

ChallengeDescriptionPotential ByproductsMitigation Strategies
Lack of Regioselectivity The two nitrogen atoms of the piperazin-2-one core have different nucleophilicities, but direct alkylation can still lead to a mixture of N1 and N4 substituted products.N1-alkylated isomer, N1,N4-di-alkylated piperazin-2-one.Use of protecting groups on N1 to direct alkylation to N4. researchgate.netnih.gov
Over-alkylation The product, this compound, still possesses a reactive primary amine that can be further alkylated by the electrophile.Quaternary ammonium (B1175870) salts, di- and tri-alkylated species. researchgate.netUse of a large excess of the piperazine starting material; controlled addition of the alkylating agent. researchgate.net
Side Reactions in Reductive Amination If a reductive amination approach is used with piperazin-2-one and a suitable aldehyde, incomplete reduction or side reactions can occur. organic-chemistry.orgImines, enamines, or over-reduced alcohol byproducts.Careful selection of reducing agents (e.g., sodium triacetoxyborohydride) and reaction conditions. organic-chemistry.orgorganic-chemistry.org
Racemization If chiral starting materials are used to produce enantiomerically pure derivatives, the reaction conditions (e.g., strong base or high temperature) can lead to racemization. organic-chemistry.orgA mixture of enantiomers or diastereomers, complicating purification and reducing biological specificity.Use of mild reaction conditions and chiral catalysts where appropriate. organic-chemistry.org
Purification Difficulties The desired product and the various byproducts often have similar physical properties (e.g., polarity, boiling point), making their separation via standard techniques like chromatography or distillation challenging. mdpi.comContaminated final product, low isolated yield.Derivatization of byproducts to alter their physical properties before purification; high-performance liquid chromatography (HPLC).

The synthesis of substituted piperazinones via one-pot tandem reactions, such as reductive amination followed by cyclization, has been explored to improve efficiency. organic-chemistry.org However, these methods are also sensitive to the steric and electronic properties of the substrates, which can affect reaction rates and yields. For instance, the efficiency of the intramolecular N,N'-acyl transfer step to form the piperazinone ring can be influenced by the nature of the acyl group. organic-chemistry.org

Furthermore, direct C-H functionalization on the carbon backbone of the piperazine ring is notoriously difficult, as the presence of the second nitrogen atom often interferes with or diminishes the desired reactivity, limiting the scope for creating more complex derivatives. beilstein-journals.orgmdpi.com

Reactivity of the Piperazin-2-one Lactam Ring

The piperazin-2-one ring contains a lactam (a cyclic amide) functionality, which is susceptible to several chemical transformations. The reactivity of this ring is a crucial aspect in the design and synthesis of novel compounds.

One of the primary reactions of the lactam ring is its reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide bond within the piperazin-2-one ring to the corresponding amine, yielding a piperazine derivative. dicp.ac.cn This transformation is significant as it converts the lactam into a more flexible and basic piperazine ring, which is a common motif in many pharmaceuticals. nih.gov

The stability of the piperazin-2-one ring can be influenced by substituents. For instance, palladium-catalyzed asymmetric hydrogenation has been used to synthesize chiral piperazin-2-ones from pyrazin-2-ol precursors. dicp.ac.cn This method demonstrates the potential for stereoselective modifications of the lactam ring, which is critical for developing enantiomerically pure drugs. The reaction conditions, such as the catalyst and additives, can significantly impact the yield and enantioselectivity of the products. dicp.ac.cn

Chemical Reactions of the Aminopropyl Side Chain

The aminopropyl side chain of this compound provides a primary amine group, which is a highly reactive functional group that can undergo a variety of chemical transformations.

Amine Group Transformations

The primary amine of the aminopropyl side chain can be oxidized or reduced to introduce new functionalities.

Oxidation: The primary amine can be oxidized to form various products, including N-oxides. The oxidation of piperazine derivatives has been studied in the context of their atmospheric degradation and metabolism. acs.orgresearchgate.netacs.org For example, oxidation of piperazines by bromamine-T has been shown to yield N-oxides. researchgate.net The presence of catalysts, such as copper ions, can significantly accelerate the oxidation of piperazine compounds. utexas.edu

Reduction: While the primary amine itself is already in a reduced state, it can participate in reductive amination reactions. This process involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or enamine, which is then reduced to a more substituted amine. nih.govlibretexts.org This is a powerful method for introducing a wide range of substituents at the nitrogen atom of the aminopropyl side chain. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation. libretexts.org

Nucleophilic Reactivity of the Aminopropyl Groups

The primary amine of the aminopropyl side chain is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to react with a wide array of electrophiles.

Alkylation and Acylation: The amine group readily undergoes N-alkylation with alkyl halides or other alkylating agents. nih.gov It can also be acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (often in the presence of a coupling agent) to form amides. nih.gov These reactions are fundamental in building more complex molecules and are widely used in drug discovery to modify the properties of lead compounds. nih.gov The nucleophilic substitution reactions on piperazine derivatives are common synthetic strategies. researchgate.netmdpi.com

Synthesis of Novel this compound Derivatives

The reactivity of the aminopropyl side chain is extensively utilized in the synthesis of novel derivatives, particularly through the formation of Schiff bases and amide linkages.

Schiff Base Formation from Aminopropyl Piperazine Scaffolds

Schiff bases, or imines, are formed through the condensation reaction of the primary amine on the aminopropyl side chain with an aldehyde or a ketone. nanobioletters.comresearchgate.netnih.govyoutube.comyoutube.com This reaction is typically catalyzed by an acid or base and involves the elimination of a water molecule. youtube.com

The formation of Schiff bases is a versatile method for introducing a wide variety of aromatic and heterocyclic moieties onto the this compound scaffold. researchgate.netnih.gov These derivatives have been investigated for their potential biological activities, including antibacterial and anticancer properties. nanobioletters.comnih.gov The general reaction involves refluxing the aminopropyl piperazine derivative with a suitable aldehyde in a solvent like methanol. nanobioletters.comresearchgate.net

Reactant 1Reactant 2 (Aldehyde/Ketone)Product TypeReference
This compoundSubstituted BenzaldehydesSchiff Base researchgate.net
2-(piperazine-1-yl)ethanamine1,4-piperazine dicarboxaldehydeSchiff Base nanobioletters.com
2-(piperidin-4-yl)ethanamineThiophene-2-carbaldehydeSchiff Base nih.gov

Amide Linkage Formation

Amide bond formation is another crucial reaction for derivatizing the aminopropyl side chain. This is typically achieved by reacting the primary amine with a carboxylic acid or its activated derivative (e.g., acyl chloride, anhydride). nih.govmasterorganicchemistry.comresearchgate.netrsc.org

This reaction is widely employed in medicinal chemistry to synthesize peptide-like structures or to link the piperazinone scaffold to other pharmacologically active moieties. nih.gov Common coupling agents used to facilitate the reaction between the amine and a carboxylic acid include N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). nih.govmasterorganicchemistry.com The resulting amide derivatives often exhibit improved biological properties and drug-like characteristics. nih.gov

Reactant 1Reactant 2 (Carboxylic Acid/Derivative)Coupling AgentProduct TypeReference
Substituted PiperazineBenzoic AcidsEDC, HOBtPiperazine Amide nih.gov
Substituted PiperazineCinnamic AcidsEDC, HOBtPiperazine Amide nih.gov
4-(piperazin-1-yl)benzoic acidHydrazine Hydrate-Benzo hydrazide neuroquantology.com

Formation of Thiourea (B124793) Derivatives

The primary amine of this compound serves as a nucleophile that can readily react with various electrophilic partners. One such common transformation is its reaction with isothiocyanates to form N,N'-disubstituted thiourea derivatives. mdpi.com This reaction is typically straightforward, involving the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. mdpi.comresearchgate.net

The synthesis generally proceeds by mixing the this compound with a selected isothiocyanate (R-N=C=S) in a suitable solvent, such as dichloromethane or tert-butanol, at room temperature. mdpi.com The reaction is often efficient and leads to high yields of the desired thiourea product. researchgate.net The resulting derivatives incorporate the piperazinone moiety, the propyl linker, and a substituted phenyl or alkyl group from the isothiocyanate, allowing for the generation of a diverse library of compounds. mdpi.comnih.gov Thiourea derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.govmdpi.com

The general scheme for this synthesis is as follows:

Scheme 1: General reaction for the formation of thiourea derivatives from this compound.

A variety of isothiocyanates can be employed in this synthesis, leading to a range of thiourea derivatives with different steric and electronic properties. The table below outlines several potential transformations.

Table 1: Examples of Thiourea Derivative Synthesis

Starting Amine Isothiocyanate Reagent Resulting Thiourea Derivative
This compound Phenyl isothiocyanate 1-(3-(2-Oxopiperazin-1-yl)propyl)-3-phenylthiourea
This compound Benzyl isothiocyanate 1-Benzyl-3-(3-(2-oxopiperazin-1-yl)propyl)thiourea
This compound Allyl isothiocyanate 1-Allyl-3-(3-(2-oxopiperazin-1-yl)propyl)thiourea
This compound Ethyl isothiocyanate 1-Ethyl-3-(3-(2-oxopiperazin-1-yl)propyl)thiourea

Incorporation into Complex Molecular Architectures (e.g., as a component in targeted protein degrader building blocks)

The unique structural features of this compound make it a valuable building block for constructing more complex molecules, particularly in the field of targeted protein degradation (TPD). youtube.comnjbio.com Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI. nih.govnih.gov These molecules consist of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker. explorationpub.com

The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) required for efficient degradation. explorationpub.comnih.gov Scaffolds containing piperazine or piperidinone rings are increasingly incorporated into linker designs to impart conformational rigidity and modulate physicochemical properties like solubility. nih.govmdpi.com

The this compound scaffold is well-suited for this purpose. The terminal primary amine provides a convenient attachment point for conjugation to either the POI ligand or the E3 ligase ligand via amide bond formation or other coupling chemistries. nih.gov The piperazinone ring itself becomes an integral part of the linker, providing a semi-rigid structural element that can help to correctly orient the two ends of the PROTAC for effective ternary complex formation. nih.govrsc.org The use of such heterocyclic motifs is a key strategy in optimizing the pharmacokinetic and pharmacodynamic properties of PROTACs. nih.govrsc.org

| Resulting PROTAC Structure | [POI Ligand]-CO-NH-(CH₂)₃-[4-substituted-piperazin-2-one] -Linker-[E3 Ligase Ligand] | The scaffold serves as a key structural bridge, connecting the two functional ends of the degrader molecule. |

This strategic incorporation highlights the utility of this compound as a versatile building block, enabling the synthesis of sophisticated molecular architectures for advanced therapeutic applications. njbio.comnih.gov

Advanced Spectroscopic and Structural Characterization of 4 3 Aminopropyl Piperazin 2 One Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopyrsc.orgresearchgate.netrsc.orgresearchgate.netresearchgate.net

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 4-(3-aminopropyl)piperazin-2-one.

1H and 13C NMR for Structural Confirmationresearchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the molecular framework of this compound. In ¹H NMR, the chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants provide detailed information about the connectivity of protons in the molecule. rsc.org For instance, the protons on the aminopropyl chain and the piperazinone ring will exhibit distinct signals based on their chemical environment. Similarly, ¹³C NMR spectroscopy reveals the number of unique carbon atoms and their hybridization state. libretexts.orgyoutube.com The chemical shifts of the carbonyl carbon in the piperazinone ring and the various methylene (B1212753) carbons in the aliphatic chain are key identifiers. nih.gov Two-dimensional NMR techniques, such as HSQC, can further correlate the proton and carbon signals, providing unambiguous structural assignment. rsc.org

Below is a table summarizing typical chemical shifts observed for related structures, which can be used to predict the spectral features of this compound.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl Carbon (C=O)-~170-185
Methylene (piperazinone ring, adjacent to C=O)~3.0-3.5~40-50
Methylene (piperazinone ring, adjacent to N)~2.5-3.0~45-55
Methylene (propyl chain, adjacent to piperazine (B1678402) N)~2.4-2.8~50-60
Methylene (propyl chain, central)~1.6-2.0~25-35
Methylene (propyl chain, adjacent to NH₂)~2.7-3.1~35-45
Amine Protons (NH₂)Variable (broad)-
Amide Proton (NH)Variable (broad)-
Note: These are predicted values and can vary based on solvent and other experimental conditions.

Dynamic NMR Studies for Solution-State Behaviorijrar.org

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. For piperazine derivatives, DNMR can reveal processes such as ring inversion and restricted rotation around amide bonds. researchgate.netbeilstein-journals.orgbeilstein-journals.org In the case of this compound, temperature-dependent NMR studies can provide insights into the energy barriers associated with the interconversion of different chair and boat conformations of the piperazine ring. rsc.orgrsc.org Furthermore, the rotation around the N-C(O) amide bond within the piperazin-2-one (B30754) moiety can be studied, which often shows restricted rotation at lower temperatures, leading to the observation of distinct conformers. researchgate.netbeilstein-journals.org By analyzing the coalescence of NMR signals as the temperature is varied, thermodynamic parameters for these dynamic processes can be determined. beilstein-journals.org

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopic Analysisresearchgate.netrsc.orglibretexts.org

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Key characteristic absorption bands for this compound would include:

N-H stretching: The primary amine (NH₂) and the secondary amide (NH) groups will show characteristic stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The primary amine may show two bands in this region.

C=O stretching: A strong absorption band corresponding to the carbonyl group of the lactam (piperazin-2-one ring) is expected around 1650-1690 cm⁻¹.

C-N stretching: These vibrations occur in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

C-H stretching: Aliphatic C-H stretching vibrations from the methylene groups will be observed in the 2850-3000 cm⁻¹ region. niscpr.res.in

The disappearance of characteristic bands of reactants, such as the C-Cl stretching if the synthesis involves a chloro-precursor, and the appearance of the aforementioned bands confirm the formation of the desired product. researchgate.net

Functional Group Characteristic Absorption Range (cm⁻¹)
Amine/Amide N-H Stretch3300-3500
Aliphatic C-H Stretch2850-3000
Carbonyl C=O Stretch (Amide)1650-1690
C-N Stretch1000-1350
This table provides general ranges for the expected IR absorptions.

Mass Spectrometry Techniques in Molecular Characterizationrsc.orgresearchgate.net

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern. longdom.org Given the presence of nitrogen, the molecule will follow the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org

In electron ionization mass spectrometry (EI-MS), the molecule is expected to undergo characteristic fragmentation. Alpha-cleavage is a dominant fragmentation pathway for amines, leading to the formation of resonance-stabilized iminium cations. future4200.comnih.govmiamioh.edu For this compound, fragmentation could occur at various points along the aminopropyl chain and within the piperazine ring. The fragmentation of the piperazine ring itself can also lead to characteristic ions. auburn.edu Advanced techniques like tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) can provide more detailed structural information and confirm the elemental composition of the molecule and its fragments. nih.gov

X-ray Crystallography for Solid-State Structure and Conformationresearchgate.netrsc.orgacs.org

X-ray crystallography provides definitive information about the three-dimensional structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would reveal the precise conformation of the piperazine ring (e.g., chair, boat, or twist-boat) and the orientation of the aminopropyl substituent. researchgate.net

Complementary Analytical Methods for Purity Assessment Beyond Basic Dataresearchgate.net

Beyond the fundamental spectroscopic techniques, other analytical methods are employed to ensure the high purity of this compound, which is critical for its applications, particularly in pharmaceutical contexts. ijrar.orgarborpharmchem.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the target compound from impurities, starting materials, and by-products. biomedres.usptfarm.plresearchgate.net By using an appropriate stationary phase (e.g., C18) and mobile phase, a method can be developed to quantify the purity of the compound with high accuracy and precision. ptfarm.plresearchgate.net Different detectors, such as UV-Vis or mass spectrometry (LC-MS), can be used for detection and identification of impurities. biomedres.usjocpr.com

Gas Chromatography (GC): For volatile derivatives or impurities, gas chromatography, often coupled with mass spectrometry (GC-MS), is a valuable tool for purity assessment. arborpharmchem.com

Ion Chromatography: This technique can be used to detect and quantify any residual ionic impurities that may be present from the synthesis. nih.gov

Elemental Analysis: This method provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to confirm the empirical formula and assess purity.

The use of these complementary techniques ensures a comprehensive characterization and stringent quality control of this compound. jocpr.com

Theoretical and Computational Investigations of 4 3 Aminopropyl Piperazin 2 One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a powerful and widely used computational tool in chemistry for investigating the electronic properties of molecules. This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can provide valuable information about the electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability and chemical reactivity of a compound. A smaller gap generally implies higher reactivity.

For 4-(3-aminopropyl)piperazin-2-one, DFT calculations could be employed to predict its reactivity in various chemical transformations. By modeling the potential energy surface of a reaction, DFT can help elucidate the step-by-step mechanism, identifying transition states and intermediates. This is particularly useful for understanding its synthesis, degradation, or interaction with biological targets. For instance, in a study of a different piperazine (B1678402) derivative, DFT at the B3LYP/6-311G(d,p) level of theory was used to successfully correlate theoretically obtained structural and electronic parameters with experimental results.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can quantify the reactivity of this compound. These descriptors provide a quantitative measure of different aspects of a molecule's reactivity.

Table 1: Global Reactivity Descriptors from DFT

Descriptor Formula Significance
Ionization Potential (IP) I = -EHOMO The minimum energy required to remove an electron from a molecule.
Electron Affinity (EA) A = -ELUMO The energy released when an electron is added to a molecule.
Chemical Hardness (η) η = (I - A) / 2 Measures the resistance of a molecule to a change in its electron distribution. A harder molecule is less reactive.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness; a softer molecule is more reactive.
Electronegativity (χ) χ = (I + A) / 2 Measures the ability of a molecule to attract electrons.

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

This table outlines the key global reactivity descriptors that can be calculated using DFT to predict the chemical behavior of this compound.

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of liquids and solutions. It combines quantum chemical calculations (typically DFT) with statistical thermodynamics to determine properties like activity coefficients, solubilities, and partition coefficients. This makes COSMO-RS a valuable tool in areas such as solvent screening and formulation design in the pharmaceutical and chemical industries.

In the context of this compound, COSMO-RS could be used to model its behavior in different solvents. This would be crucial for understanding its solubility, which is a key parameter in its synthesis, purification, and formulation. By calculating the σ-profile of the molecule, which is a histogram of the screening charge density on the molecular surface, COSMO-RS can predict how it will interact with various solvents. The model can also be used to predict vapor-liquid equilibria (VLE) and liquid-liquid equilibria (LLE) for systems containing this compound.

Furthermore, COSMO-RS can handle complex situations, such as molecules that exist as multiple conformers or that can form aggregates like dimers. This is particularly relevant for a flexible molecule like this compound.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure of a molecule is intimately linked to its properties and function. Molecular modeling techniques, particularly conformational analysis, are used to explore the possible spatial arrangements of a molecule and to identify the most stable conformations.

For this compound, the piperazine ring is a key structural feature. Piperazine rings typically adopt a thermodynamically favored chair conformation. However, the substituents on the ring can influence its conformational preferences. A conformational analysis of this compound would involve systematically rotating the rotatable bonds, such as those in the aminopropyl side chain, and calculating the energy of each resulting conformation. This process helps to identify the low-energy conformations that are most likely to be populated at a given temperature.

Studies on related 2-substituted piperazines have shown that the substituent's orientation (axial versus equatorial) can be influenced by factors such as intramolecular hydrogen bonding. In the case of this compound, it would be important to investigate potential hydrogen bonding between the terminal amino group and the keto oxygen of the piperazinone ring. Such interactions can significantly stabilize certain conformations. Molecular modeling studies can also shed light on how the molecule interacts with other molecules, including solvent molecules or biological receptors.

Table 2: Key Torsional Angles for Conformational Analysis of this compound

Torsional Angle Description
N1-C2-C3-N4 Defines the puckering of the piperazin-2-one (B30754) ring.
C3-N4-Cα-Cβ Describes the orientation of the aminopropyl chain relative to the ring.
N4-Cα-Cβ-Cγ Describes the conformation of the propyl linker.

| Cα-Cβ-Cγ-Nterminal | Defines the position of the terminal amino group. |

This table highlights the critical torsional angles that would be the focus of a conformational analysis study on this compound.

Computational Approaches to Protonation Equilibria and Dissociation Constants (pKa)

The pKa value is a fundamental physicochemical property that describes the tendency of a molecule to donate or accept a proton at a given pH. It is a critical parameter as it influences a molecule's solubility, lipophilicity, and its charge state in biological systems. Computational methods can be used to predict the pKa values of molecules, providing valuable information before a compound is synthesized.

For this compound, there are two primary basic centers that can be protonated: the secondary amine in the piperazinone ring (at position 1) and the terminal primary amine of the propyl side chain. The nitrogen at position 4 is a tertiary amide-like nitrogen and is significantly less basic. The pKa values for these two amino groups will determine the molecule's charge state at different pH values.

Computational pKa prediction methods often involve calculating the free energy change of the deprotonation reaction in solution. This typically requires a combination of quantum mechanical calculations for the gas-phase energetics and a solvation model to account for the effect of the solvent. The pKa can be calculated using the following thermodynamic cycle:

ΔG°(aq) = ΔG°(gas) + ΔG°solv(H+) + ΔG°solv(A-) - ΔG°solv(HA)

Where ΔG°(aq) is the free energy of deprotonation in solution, ΔG°(gas) is the gas-phase free energy of deprotonation, and the ΔG°solv terms are the free energies of solvation for the respective species.

Studies on various piperazine derivatives have shown that the substitution on the piperazine ring can significantly influence the pKa values. For example, the addition of electron-withdrawing groups tends to lower the pKa, making the amine less basic. Conversely, electron-donating groups can increase the pKa. In this compound, the presence of the keto group in the ring is expected to have an electron-withdrawing effect, likely lowering the pKa of the N1 amine compared to a standard piperazine.

Table 3: Predicted pKa Values for Basic Centers of this compound

Basic Center Predicted pKa Range (Illustrative) Notes
Terminal Primary Amine (-NH2) 9.5 - 10.5 Expected to be the more basic site, similar to other primary alkylamines.

| Ring Secondary Amine (-NH at N1) | 7.5 - 8.5 | Basicity is reduced due to the electron-withdrawing effect of the adjacent keto group. |

This is an illustrative table based on general chemical principles. Actual computational studies would be needed to provide precise pKa values for this compound.

Research Applications in Chemical Sciences and Materials Development Non Biological Focus

Polymeric Materials and Macromolecular Science

The presence of two reactive amine groups and a lactam ring makes 4-(3-Aminopropyl)piperazin-2-one a candidate for polymer synthesis and modification.

Monomeric Units in Polymer Synthesis (e.g., Polyimides, Poly(amino ether)s)

A comprehensive search of scientific literature did not yield specific examples of this compound being utilized as a monomeric unit in the synthesis of polyimides or poly(amino ether)s. Polyimides are typically synthesized through the reaction of a diamine and a dianhydride. tcichemicals.com While the primary amine of this compound could theoretically react with an anhydride (B1165640) group, its specific use and the properties of the resulting polymers are not documented in available research.

Surface Functionalization and Hybrid Material Development (e.g., Montmorillonite (B579905), Kanemite)

While direct research on the use of this compound for surface functionalization is not presently available, extensive studies have been conducted on the closely related compound 1,4-Bis(3-aminopropyl)piperazine (B145938) (BAPP) . This analogue, which features two primary aminopropyl groups attached to the piperazine (B1678402) ring, has been successfully used to functionalize layer silicates like natural montmorillonite (M) and synthetic kanemite (K). scbt.comchemicalbook.com

In these studies, BAPP is used to modify the surfaces of the inorganic clay materials, creating new organic-inorganic hybrid materials. This functionalization dramatically alters the physicochemical properties of the clays, such as their specific surface area, and enhances their ability to adsorb metal ions from aqueous solutions. For instance, natural montmorillonite's surface area was observed to increase significantly after functionalization with a derivative of BAPP. scbt.com The primary amine groups of BAPP provide reactive sites for further chemical modification or for chelating with metal ions. scbt.comchemicalbook.com

The research on BAPP demonstrates the potential utility of aminopropyl-piperazine derivatives in creating hybrid materials for applications like environmental remediation. scbt.com

Table 1: Physicochemical Property Changes in Montmorillonite after Functionalization

Material Initial Specific Surface Area (m²/g) Final Specific Surface Area (m²/g) Reference
Montmorillonite (M) 45.0 978.8 (as M-APPMA*) scbt.com
Kanemite (K) 23.5 898.9 (as K-APPMA*) scbt.com

Note: M-APPMA and K-APPMA refer to montmorillonite and kanemite functionalized with 1,4-bis(3-aminopropyl)piperazine reacted with methylacrylate.

Role in Coatings and Adhesives

An extensive review of published research did not find specific studies detailing the use of this compound in coating or adhesive formulations. In the field of adhesives, piperazine-containing polyamines are known to be used as components in polyamide resins that act as curing agents for epoxy resins. nih.gov The amine groups react with the epoxy groups to form a durable, cross-linked thermoset polymer. However, the literature specifies other piperazine derivatives for these applications, and the role of the 2-one carbonyl group in this compound in such systems has not been explored. Similarly, in the coatings industry, various amine compounds serve as crosslinkers or curing agents, but specific data for this compound is absent.

Coordination Chemistry and Metal Organic Frameworks

The nitrogen atoms in the piperazine ring and the primary amine group make this compound a potential ligand for coordinating with metal ions.

Ligand Design for Metal Complexation (e.g., Palladium(II) Complexes)

There is a lack of specific research in the scientific literature on the design of ligands for metal complexation, including with Palladium(II), using this compound. The field of coordination chemistry extensively uses piperazine and its derivatives to create complexes with various metals. researchgate.netfishersci.com For instance, Pd(II) complexes are of significant interest due to their chemical similarities to platinum(II) complexes used in medicine and their catalytic activity. researchgate.net These complexes often feature a square-planar geometry. However, studies detailing the synthesis and characterization of a palladium(II) complex specifically with this compound as a ligand were not identified.

Studies of Metal-Ligand Interactions and Complex Formation

Consistent with the previous section, no specific studies on the metal-ligand interactions and complex formation involving this compound were found during the literature review. The thermodynamic and kinetic stability of metal complexes are crucial parameters that are typically investigated using techniques like potentiometric titrations and spectroscopy. While such studies have been performed for other piperazine derivatives, such as 1,4-bis(3-aminopropyl)piperazine (BAPP), to determine their protonation constants and stability with various divalent metal ions, similar data for this compound is not available.

Supramolecular Chemistry and Crystal Engineering

The unique structural features of this compound, namely the combination of hydrogen bond donors (primary and secondary amines) and acceptors (lactam carbonyl and tertiary amine), along with a flexible alkyl chain, make it a molecule of significant interest in the fields of supramolecular chemistry and crystal engineering. These fields focus on the design and synthesis of functional solid-state architectures by controlling intermolecular interactions.

Contribution to Hydrogen Bonding Networks in the Solid State

Hydrogen bonding is a critical directional force in the assembly of molecules in the crystalline state. The this compound molecule possesses multiple sites capable of participating in robust hydrogen bonding networks. The primary amine (-NH2) at the terminus of the propyl chain and the secondary amine (-NH-) within the piperazinone ring are potent hydrogen bond donors. The lactam carbonyl group (C=O) is a strong hydrogen bond acceptor, and the tertiary ring nitrogen can also act as an acceptor.

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight. For instance, the crystal structure of 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-aminium chloride, the hydrochloride salt of a similar compound where the carbonyl is replaced by two hydrogens, reveals an extensive three-dimensional network. researchgate.net In this structure, the ammonium (B1175870) cations form chains via N—H⋯N bonds, which are further linked by N—H⋯Cl hydrogen bonds. researchgate.net

Based on this, this compound is expected to form complex, multidimensional hydrogen-bonded arrays. The presence of the carbonyl group introduces a strong, planar acceptor site that can participate in N-H···O=C interactions, which are fundamental synthons in crystal engineering. The interplay between the primary amine, secondary amine, and carbonyl group can lead to various predictable motifs, such as chains, sheets, or more complex three-dimensional frameworks. Studies on other piperazine derivatives confirm their tendency to form such networks, often involving water molecules that bridge different parts of the structure. unimi.it

Table 1: Potential Hydrogen Bonding Interactions in Solid-State this compound

Donor GroupAcceptor GroupType of Interaction
Primary Amine (-NH₂)Lactam Carbonyl (C=O)Inter- or Intramolecular
Primary Amine (-NH₂)Tertiary Ring Nitrogen (N)Intermolecular
Secondary Amine (-NH-)Lactam Carbonyl (C=O)Intermolecular
Secondary Amine (-NH-)Primary Amine (-NH₂)Intermolecular

Investigation of Pi-Stacking and Other Non-Covalent Interactions

Non-covalent interactions beyond classical hydrogen bonding, such as π-stacking, C-H···π, and halogen bonds, are crucial for the fine-tuning of crystal packing. The this compound molecule itself lacks an aromatic π-system and therefore cannot self-associate via π-stacking. However, its saturated ring and alkyl chain can engage in weaker, yet structurally significant, C-H···π interactions with aromatic co-molecules.

The true utility of this compound in this context lies in its role as a scaffold. When tethered to aromatic moieties, the piperazinone core can orient these groups to facilitate π-π stacking. Crystal structure analyses of related piperazine compounds demonstrate this principle effectively. For example, the structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine shows a complex three-dimensional network built from a combination of C—H⋯O hydrogen bonds, a π–π stacking interaction, and an I⋯N halogen bond. st-andrews.ac.uk This illustrates how the piperazine core acts as a junction, positioning various functional groups for specific supramolecular interactions. The defined chair-like conformation of the piperazine ring plays a key role in dictating the spatial relationship between appended groups.

Application as Structure-Directing Agents in Solvothermal Synthesis for Open-Framework Phases

Organic amines are widely used as structure-directing agents (SDAs), or templates, in the hydrothermal and solvothermal synthesis of porous inorganic materials like zeolites and metal-organic frameworks (MOFs). researchgate.netrsc.org These organic molecules guide the formation of the inorganic framework around them, and their subsequent removal by calcination leaves behind a porous structure with well-defined channels and cavities.

Piperazine itself has been proven to be a versatile SDA in the synthesis of various aluminosilicate (B74896) zeolites. researchgate.net The specific zeolite phase that crystallizes is highly dependent on factors such as the SiO₂/Al₂O₃ ratio of the initial gel. researchgate.net The success of piperazine and other amines as SDAs stems from their ability to be protonated under synthesis conditions, balancing the negative charge of the inorganic framework, and their specific size and shape, which directs the formation of particular pore architectures.

Given these principles, this compound is a promising candidate for an SDA. Its key features include:

Multiple Protonation Sites: The primary and secondary amines can be protonated, creating a dicationic species that can effectively balance charge within an anionic inorganic framework.

Conformational Flexibility: The aminopropyl arm provides flexibility, allowing the molecule to adapt to nascent pore structures.

The use of functionalized amines is a well-established strategy to create novel open-framework materials. rsc.org For instance, amine-functionalized MOFs are of great interest for applications such as carbon dioxide capture. researchgate.net The combination of a piperazinone core and a flexible aminopropyl chain in this compound offers a unique geometry not found in simpler amines like piperazine or ethylenediamine (B42938), suggesting it could be used to template novel framework topologies.

Table 2: Zeolite Phases Synthesized Using Piperazine as a Structure-Directing Agent

Zeolite PhaseZeolite Framework TypeSiO₂/Al₂O₃ Ratio in Initial Gel
ZSM-4MAZ9
MordeniteMOR12.8
ZSM-35FER14.3 - 29.3
ZSM-5MFI58.7
ZSM-12MTW117.2
Data sourced from studies on piperazine as an SDA. researchgate.net

Organic Synthesis and Reaction Methodologies

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry and a versatile building block in materials science. nih.govmdpi.com Its derivatives are found in numerous important compounds. mdpi.com The this compound structure combines the features of the piperazine scaffold with the reactivity of a lactam and a primary amine, making it a highly adaptable component in synthetic design.

Utility as a Versatile Small Molecule Scaffold in Synthetic Design

A scaffold in synthetic chemistry is a core molecular structure from which a library of diverse compounds can be built. This compound is an excellent scaffold due to its multiple, chemically distinct functionalization points. This allows for the systematic and modular construction of more complex molecules.

The key points of diversity on the scaffold include:

The Primary Amine (-NH₂): This group is highly nucleophilic and can be readily modified through reactions like acylation, alkylation, reductive amination, and sulfonylation to introduce a vast array of substituents.

The Secondary Amine (-NH-): The ring amine can also be functionalized, typically after protection/deprotection of the more reactive primary amine. Its reactivity allows for the introduction of a second point of diversity.

The Lactam Carbonyl (C=O): The carbonyl group can be reduced to form a standard piperazine, or it can potentially participate in condensation reactions.

The Carbon Skeleton: While less common, recent advances in C-H functionalization have made it possible to add substituents directly to the carbon atoms of the piperazine ring, offering further avenues for diversification. mdpi.com

The synthesis of complex heterocyclic systems, such as triazole-fused ketopiperazines, demonstrates the utility of the piperazin-2-one (B30754) (ketopiperazine) core as a foundational structure for building more elaborate, three-dimensional molecules. nih.gov The ability to generate libraries of compounds from a single, versatile scaffold like this compound is a cornerstone of modern lead-oriented synthesis. rsc.org

Table 3: Potential Synthetic Modifications of the this compound Scaffold

Functional GroupReaction TypePotential Outcome
Primary AmineAcylationFormation of amides
Primary AmineReductive AminationAttachment of new alkyl/aryl groups
Secondary AmineAlkylationIntroduction of substituents on the ring nitrogen
Lactam CarbonylReduction (e.g., with LiAlH₄)Conversion of piperazin-2-one to piperazine

Design of Rigid Linkers in Chemical Systems

In many chemical and biological systems, it is necessary to connect two molecular entities with a linker that controls the distance and spatial orientation between them. The piperazine ring is frequently incorporated into linkers to increase rigidity and improve physicochemical properties like solubility. nih.gov This is particularly relevant in the design of molecules like PROTACs (Proteolysis Targeting Chimeras), where the linker's geometry is critical for biological activity. nih.gov

The this compound structure offers distinct advantages as a linker component. The piperazin-2-one ring is more conformationally constrained than a simple piperazine ring. The presence of the sp²-hybridized carbonyl carbon and its adjacent nitrogen flattens a portion of the ring, reducing the number of available conformations and providing a more predictable geometry.

This rigid core can be combined with the flexible three-carbon chain of the aminopropyl group. This "rigid-flexible" combination allows a designer to position one part of a molecule with precision relative to the linker's attachment point, while the flexible arm allows another part of the molecule to freely search for its binding site. The primary amine serves as a convenient handle for conjugating the linker to other molecules, such as benzofuran (B130515) derivatives or other complex pharmacophores. nih.gov

Table 4: Comparison of Linker Characteristics

FeaturePiperazine LinkerThis compound Linker
Core Rigidity Moderately rigid (chair/boat conformations)More rigid (partially planarized ring)
Conformational Freedom HigherLower, more predictable geometry
Attachment Points Two ring nitrogensPrimary amine and ring nitrogen
Solubility Generally good, tunable by protonationGood, influenced by both amine and polar lactam
Key Advantage Simple, well-understood, improves solubilityConstrained geometry, "rigid-flexible" design possible

Mechanistic Investigations of Chemical Processes Involving 4 3 Aminopropyl Piperazin 2 One

Reaction Mechanism Studies of Piperazin-2-one (B30754) Ring Formation

The formation of the piperazin-2-one ring is a critical process in the synthesis of this and related compounds. Various synthetic strategies have been developed, often involving cyclization reactions. researchgate.net One common approach involves the use of amino acids and 1,2-diamines as starting materials, which typically require multiple steps. researchgate.net

More advanced methods focus on creating multiple bonds in a single, one-pot process to improve efficiency and allow for greater structural diversity. thieme-connect.com For instance, a cascade, metal-promoted transformation using a chloro allenylamide, a primary amine, and an aryl iodide can afford piperazinones in good yields. thieme-connect.com Another innovative one-pot approach combines a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization to produce 3-aryl/alkyl piperazin-2-ones. acs.org

A general mechanism for forming the broader piperazine (B1678402) ring, which is the core of piperazin-2-one, involves the catalytic reductive cyclization of dioximes. nih.gov This process is thought to proceed through several key intermediates:

Catalytic hydrogenolysis of N-O bonds to form a diimine intermediate. nih.gov

Cyclization of the diimine to a dihydropyrazine. nih.gov

Subsequent hydrogenation and elimination of ammonia (B1221849) to yield the final piperazine product. nih.gov

The stereochemistry of the final product, such as the predominance of cis-isomers in some piperazine syntheses, can be influenced by the steric hindrance of substituents on the reaction intermediates. nih.gov

Protonation Mechanisms and Solution Thermodynamics

The behavior of 4-(3-Aminopropyl)piperazin-2-one in solution is largely governed by its protonation state, which is in turn dependent on the pH of the medium. The molecule contains multiple basic nitrogen atoms that can accept protons.

Experimental Determination of pKa Values

The pKa values, which quantify the acidity of the conjugate acids of the amine groups, are crucial for understanding the protonation equilibria. For the related compound 1,4-bis(3-aminopropyl)piperazine (B145938) (BAPP), thermodynamic parameters for protonation have been studied in aqueous solutions using potentiometric techniques. sigmaaldrich.comnih.gov These studies provide insight into the protonation behavior of the aminopropyl and piperazine nitrogen atoms.

A study on several polyamines, including 1,4-bis(3-aminopropyl)piperazine, determined the dissociation constants (pKa) at various temperatures. acs.orgfigshare.com The pKa values were found to decrease with increasing temperature. acs.org The first pKa values for 1,4-bis(3-aminopropyl)piperazine are quite close to those of other similar polyamines. acs.org

The following table presents the experimentally determined pKa values for 1,4-bis(3-aminopropyl)piperazine at different temperatures.

Temperature (K)pKa1pKa2pKa3
288.1510.339.538.54
293.1510.179.378.37
298.1510.019.218.21
303.159.859.068.05
308.159.708.917.90
313.159.558.767.75
323.159.278.487.47
Table adapted from data presented in a study on the dissociation constants of various polyamines. acs.org

Thermodynamic Parameters of Protonated Reactions

The thermodynamic parameters associated with the protonation reactions of 1,4-bis(3-aminopropyl)piperazine, such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), have been determined from the temperature dependence of the pKa values using the van't Hoff equation. nih.govacs.org These parameters provide a deeper understanding of the driving forces behind the protonation process.

For 1,4-bis(3-aminopropyl)piperazine, the thermodynamic properties for the first protonation step are similar to other related polyamines. acs.org The order of the negative Gibbs free energy change (-ΔG°) and negative enthalpy change (-ΔH°) for the complexation of 1,4-bis(3-aminopropyl)piperazine with several divalent metal ions follows the Irving-Williams order: Co(II) < Ni(II) < Cu(II) > Zn(II). nih.gov

The table below summarizes the thermodynamic parameters for the protonation of 1,4-bis(3-aminopropyl)piperazine.

Protonation StepΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° (kJ/mol) at 298.15 K
First-49.826.5-57.7
Second-49.610.3-52.7
Third-49.2-6.8-47.2
Table adapted from data presented in a study on the dissociation constants of various polyamines. acs.org

Chemical Kinetics of Derivatization Reactions

Charge-Transfer Complex Formation and Energy Transfer Processes

This compound and its parent compound, 1,4-bis(3-aminopropyl)piperazine (APPIP), can act as electron donors in the formation of charge-transfer (CT) complexes. hbku.edu.qascienceopen.com These complexes are formed through the interaction of the electron-rich amine with electron-accepting molecules (σ- and π-acceptors).

Solid charge-transfer complexes of APPIP have been synthesized and characterized with various acceptors, including iodine (a σ-acceptor) and π-acceptors like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), tetracyanoethylene (B109619) (TCNE), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCHD). hbku.edu.qascienceopen.com The stoichiometry of these complexes has been determined through elemental analysis and spectroscopic methods. hbku.edu.qa

The formation of these CT complexes can be studied spectrophotometrically, allowing for the calculation of key parameters such as the formation constant (KCT), molar extinction coefficient (εCT), free energy change (ΔG°), and the energy of the charge-transfer band (ECT). hbku.edu.qa These parameters provide insights into the stability and electronic properties of the complexes.

The table below shows the calculated spectroscopic and thermodynamic parameters for the charge-transfer complexes of 1,4-bis(3-aminopropyl)piperazine (APPIP) with different acceptors in chloroform (B151607) at 25°C.

Acceptorλmax (nm)KCT (L/mol)εCT (L/mol·cm)ECT (eV)Ionization Potential (Ip) (eV)-ΔG° (kJ/mol)
Iodine36311.2 x 10^30.8 x 10^33.418.3523.1
TCNQ84325.8 x 10^31.1 x 10^31.477.9125.2
DDQ58616.5 x 10^30.9 x 10^32.118.1624.1
TBCHD4902.1 x 10^30.2 x 10^32.538.3918.9
Table adapted from a study on charge-transfer complexes of 1,4-bis(3-aminopropyl)piperazine. hbku.edu.qa

Chemical DNA Interactions (e.g., Intercalative Binding Mode of Metal Complexes)

Metal complexes containing piperazine-based ligands, such as those derived from this compound, have been investigated for their ability to interact with DNA. biointerfaceresearch.comrsc.org These interactions are of significant interest due to their potential applications in the development of therapeutic agents. researchgate.net

The binding of metal complexes to DNA can occur through several modes, including covalent binding, electrostatic interactions, groove binding, and intercalation. rsc.orgresearchgate.net Intercalation involves the insertion of a planar aromatic ligand between the base pairs of the DNA double helix. rsc.org

A palladium(II) complex with the related ligand 1,4-bis(3-aminopropyl)piperazine (BAPP), specifically [Pd(BAPP)][PdCl4], has been shown to interact with calf thymus DNA. nih.gov Spectroscopic studies suggest that this complex binds to DNA primarily through an intercalative mode. nih.gov This interaction is more efficient than that of the free BAPP ligand. nih.gov Furthermore, this palladium complex was found to cleave supercoiled pBR322 DNA through an oxidative mechanism. nih.gov

Molecular docking studies have also been employed to model the binding affinity of such complexes to DNA, providing further evidence for the proposed interaction modes. biointerfaceresearch.comnih.gov These studies can help to visualize the interaction at a molecular level and identify key binding features, such as the preference for certain DNA sequences or grooves. biointerfaceresearch.com For some piperazine-based metal complexes, docking studies have supported a groove-binding interaction with the DNA molecule. biointerfaceresearch.com

Future Research Avenues and Emerging Concepts

Advanced Synthetic Strategies for Complex 4-(3-Aminopropyl)piperazin-2-one Architectures

The synthesis of simple piperazin-2-one (B30754) structures is well-established, but the next frontier lies in the creation of more complex and stereochemically defined architectures. Traditional methods are often lengthy and limited by the availability of starting materials. mdpi.comresearchgate.net Modern strategies are moving towards more efficient and versatile approaches that allow for precise control over the molecular structure.

Key emerging synthetic strategies include:

Photoredox Catalysis: This strategy utilizes light-absorbing catalysts, often based on iridium or ruthenium, to facilitate novel bond formations under mild conditions. researchgate.net For this compound, photoredox catalysis could enable direct C-H functionalization at the carbon atoms of the piperazine (B1678402) ring, a traditionally challenging transformation. mdpi.comresearchgate.net This would allow for the introduction of aryl, vinyl, or other functional groups without the need for pre-functionalized starting materials, expanding the accessible chemical space. mdpi.com

Multi-component Reactions (MCRs): MCRs offer a highly atom-economical approach to building molecular complexity in a single step from three or more starting materials. Developing a one-pot synthesis for complex this compound derivatives, potentially combining the core formation with the installation of the aminopropyl side chain and other substituents, would significantly streamline synthetic efforts. researchgate.net

Asymmetric Catalysis: Controlling the stereochemistry of piperazin-2-one derivatives is crucial for many applications. Asymmetric catalytic methods, such as the hydrogenation of unsaturated piperazin-2-ones or domino reactions, can provide access to enantiomerically pure compounds. acs.org Future work will likely focus on adapting these methods to substrates relevant to this compound, enabling the synthesis of specific stereoisomers.

Flow Chemistry: Transitioning synthetic protocols from batch to continuous flow conditions offers improved safety, scalability, and control over reaction parameters. mdpi.com Photoredox reactions, in particular, are well-suited for flow chemistry, which could enable the large-scale and automated production of complex derivatives. mdpi.com

Synthetic StrategyPotential Application to this compoundKey Advantages
Photoredox Catalysis Direct C-H arylation, vinylation, or alkylation of the piperazinone ring. mdpi.comresearchgate.netMild reaction conditions, high functional group tolerance, access to novel transformations.
Multi-component Reactions One-pot synthesis of highly substituted derivatives from simple precursors. researchgate.netHigh atom economy, operational simplicity, rapid library generation.
Asymmetric Catalysis Enantioselective synthesis of chiral derivatives with defined stereocenters. acs.orgAccess to single enantiomers, crucial for biological applications.
Flow Chemistry Scalable and automated synthesis of functionalized architectures. mdpi.comEnhanced safety, improved reproducibility, efficient optimization.

Tailoring Functional Properties for Specific Chemical Applications

The inherent functionalities of this compound—the primary amine, the secondary amine within the ring, and the amide group—make it a versatile building block. Future research will focus on strategically modifying these groups to tailor the compound's properties for specific applications.

Ligand Design for Catalysis: The multiple nitrogen atoms can act as coordination sites for metal ions. By attaching chiral auxiliaries or other directing groups to the primary amine or the N1 position of the piperazinone ring, it is possible to design novel ligands for asymmetric catalysis.

Materials Science: The primary amine provides a reactive handle for polymerization or for grafting the molecule onto surfaces. This could be exploited to create functional polymers, coatings, or modified solid supports for chromatography and solid-phase synthesis. For instance, 1,4-bis(3-aminopropyl)piperazine (B145938) has been used to functionalize natural montmorillonite (B579905) and synthetic kanemite.

Supramolecular Chemistry: The hydrogen bond donor and acceptor sites on the molecule can be used to direct the assembly of complex supramolecular structures. By introducing recognition motifs, researchers could create self-assembling systems, molecular cages, or sensors.

Bioconjugation: The terminal amine is ideal for conjugation to biomolecules, such as peptides, proteins, or nucleic acids, using standard bioconjugation chemistries. nih.gov This could be used to attach labels, drugs, or other functional moieties for diagnostic or therapeutic purposes.

Integration with Green Chemistry Principles in Synthesis

Modern chemical synthesis places a strong emphasis on sustainability. mdpi.com Future synthetic routes towards this compound and its derivatives will increasingly incorporate the principles of green chemistry to minimize environmental impact.

Key areas for integration include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, supercritical CO₂, or bio-based solvents is a key goal. Research into aqueous synthetic routes or solvent-free reaction conditions for piperazinone synthesis is a promising avenue. mdpi.com

Catalysis over Stoichiometric Reagents: Employing catalytic methods, including biocatalysis (using enzymes) and metal-catalyzed reactions, reduces waste by avoiding the use of stoichiometric amounts of reagents. mdpi.com Enzymes, in particular, operate under mild conditions and offer high selectivity, making them an attractive option for sustainable synthesis.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. mdpi.com Cascade or domino reactions that form multiple bonds in a single, efficient sequence are highly desirable. bohrium.com

Renewable Feedstocks: Exploring synthetic routes that begin from renewable resources rather than petrochemical feedstocks will be a long-term goal for improving the sustainability profile of these compounds.

Development of Novel Characterization Techniques for Dynamic Systems and Interactions

Understanding the conformational dynamics, intermolecular interactions, and reaction mechanisms of this compound is crucial for its rational design and application. Advanced characterization techniques will be essential to probe these complex behaviors.

Dynamic NMR Spectroscopy: Piperazine rings are known to undergo conformational changes, such as chair-to-chair interconversion. nih.gov Dynamic NMR (DNMR) is a powerful tool for studying these processes and determining the energy barriers associated with them. For derivatives of this compound, DNMR can be used to characterize conformational isomers and study the rotation around partial double bonds, such as the amide C-N bond. nih.gov

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can provide detailed structural information and help elucidate fragmentation pathways, confirming the identity of newly synthesized compounds. nih.gov When coupled with techniques like hydrogen-deuterium exchange (HDX-MS), it can also provide insights into the conformation and solvent accessibility of different parts of the molecule in solution.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional structure of molecules in the solid state. nih.gov Obtaining crystal structures of complex this compound derivatives and their complexes with other molecules (e.g., metal ions or host molecules) will provide invaluable information about their geometry and intermolecular interactions. nih.gov

Computational Modeling: In conjunction with experimental data, computational methods like Density Functional Theory (DFT) can be used to predict molecular structures, analyze electronic properties, and model reaction mechanisms. mdpi.com This synergy between computation and experimentation can accelerate the design and discovery of new derivatives with desired properties.

Q & A

Q. What are the recommended synthetic pathways for 4-(3-Aminopropyl)piperazin-2-one, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step nucleophilic substitution or condensation reactions. For example, analogs like 3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-aminium chloride are synthesized via alkylation of piperazine derivatives with halogenated precursors under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Yield optimization requires careful control of stoichiometry, temperature, and reaction time. Evidence from similar compounds suggests that using a 1:1.2 molar ratio of piperazine to alkylating agent at 80–100°C for 12–24 hours improves yields to ~60–70% . Post-synthesis purification via column chromatography (e.g., chloroform:methanol gradients) and recrystallization is critical to isolate the product in high purity.

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming the amine and ketone functional groups. For instance, the piperazin-2-one ring protons typically resonate at δ 2.5–3.5 ppm, while the aminopropyl chain shows peaks at δ 1.6–2.2 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using a Bruker APEX-2 CCD detector) provides unambiguous structural confirmation. Parameters like unit cell dimensions (e.g., monoclinic P21/cP2_1/c symmetry with a=10.9a = 10.9 Å, b=15.9b = 15.9 Å, c=7.8c = 7.8 Å) and hydrogen bonding networks can be resolved with software suites like WinGX .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+[M+H]^+ at m/z 187.2 for related compounds) .

Q. What safety protocols are critical when handling this compound in the laboratory?

While specific toxicity data for this compound is limited, analogs like 3-(pyridin-2-yl)piperazin-2-one require:

  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and chemical goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for piperazin-2-one derivatives?

Discrepancies in reaction pathways (e.g., competing alkylation vs. acylation) can be addressed using density functional theory (DFT) to calculate activation energies. For example, modeling the nucleophilic attack of the piperazine nitrogen on an alkyl halide precursor can identify transition states and predict regioselectivity. Software like Gaussian or ORCA, combined with crystallographic data (e.g., bond lengths and angles from X-ray structures), validates mechanistic hypotheses .

Q. What strategies optimize conformational analysis of this compound in solution vs. solid state?

  • Solid State : X-ray crystallography reveals puckering parameters (e.g., Cremer-Pople coordinates) for the piperazin-2-one ring. For instance, a six-membered ring may exhibit chair or boat conformations depending on substituent steric effects .
  • Solution State : 1H^1H-1H^1H NOESY NMR identifies through-space interactions between the aminopropyl chain and ring protons, indicating dynamic flexibility .

Q. How can researchers address low reproducibility in synthetic yields for this compound?

Common issues include:

  • Impurity in Starting Materials : Use HPLC-grade reagents and pre-dry solvents (e.g., molecular sieves for DMF).
  • Side Reactions : Monitor intermediates via TLC or inline IR spectroscopy. For example, over-alkylation can be minimized by stepwise addition of the alkylating agent .
  • Scale-Up Challenges : Pilot reactions under microwave-assisted conditions (e.g., 100°C, 30 minutes) improve scalability and yield consistency .

Q. What bioactivity studies are feasible for this compound based on structural analogs?

While direct data is limited, piperazin-2-one derivatives exhibit diverse biological activities:

  • MDM2 Inhibition : Analogs like Nutlin-3 bind MDM2 with IC50_{50} values < 1 µM, as shown in X-ray co-crystallization studies (PDB: 5ZXF) .
  • Antimicrobial Properties : Structural similarities to nifurpirinol (a topical anti-infective) suggest potential for derivatization and antibacterial screening .

Methodological Resources

  • Crystallography : WinGX suite for refining X-ray data and generating publication-quality figures .
  • Synthesis Optimization : Multi-step protocols from peer-reviewed journals (e.g., reflux conditions in ) .
  • Safety Compliance : Refer to GHS guidelines and SDS templates for amine-containing compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.